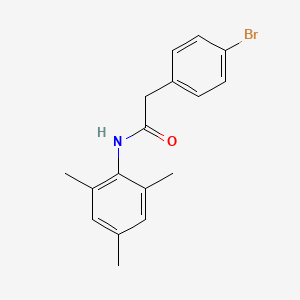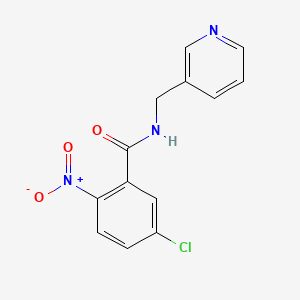
2-(4-bromophenyl)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-mesitylacetamide, also known as BAM, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-mesitylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-bromophenyl)-N-mesitylacetamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. 2-(4-bromophenyl)-N-mesitylacetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-mesitylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(4-bromophenyl)-N-mesitylacetamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-N-mesitylacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(4-bromophenyl)-N-mesitylacetamide has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-bromophenyl)-N-mesitylacetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-mesitylacetamide in the treatment of neuropathic pain. Another area of interest is the development of more potent and selective 2-(4-bromophenyl)-N-mesitylacetamide analogs. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-mesitylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-mesitylacetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. While there are some limitations to using 2-(4-bromophenyl)-N-mesitylacetamide in lab experiments, it has a number of advantages and is a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-mesitylacetamide involves the reaction of 4-bromobenzoyl chloride and N-mesitylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-mesitylacetamide.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMKECDKSZBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)


![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)
![methyl 5'-[(ethoxycarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5705465.png)